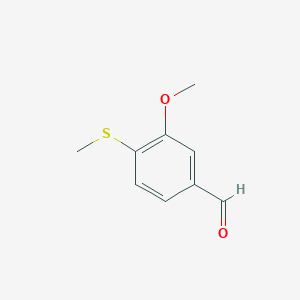

3-Methoxy-4-(methylthio)benzaldehyde

Description

Significance of Substituted Benzaldehydes in Organic Synthesis and Medicinal Science

Substituted benzaldehydes are a class of organic compounds fundamental to both organic synthesis and the development of pharmaceuticals. wisdomlib.orgnih.gov In synthesis, they are prized as readily available precursors for a vast array of more complex molecules. chemimpex.com Their aldehyde functional group is highly reactive and participates in numerous chemical transformations, including condensation reactions to form chalcones and Schiff bases, and as a component in the creation of various heterocyclic compounds like pyrazoles and benzimidazoles. wisdomlib.orgwisdomlib.orgorganic-chemistry.org This versatility makes them indispensable tools for chemists constructing novel molecular architectures. wisdomlib.orgwisdomlib.org

In medicinal science, the structural framework of substituted benzaldehydes is a common feature in many biologically active compounds. nih.gov Researchers have designed and synthesized derivatives that exhibit a range of therapeutic potentials. nih.govgoogle.com For instance, certain substituted benzaldehydes have been investigated for their ability to modulate hemoglobin function, which is relevant for diseases like sickle cell anemia. nih.govgoogle.com Furthermore, by incorporating different substituent groups onto the benzaldehyde (B42025) ring, chemists can fine-tune the electronic and steric properties of molecules, influencing their interactions with biological targets such as enzymes and receptors. smolecule.com This adaptability is crucial in the rational design of new drugs and therapeutic agents. chemimpex.comgoogle.com The synthesis of aroyl hydrazones from substituted benzaldehydes has also yielded compounds with notable antimicrobial activities. rsc.org

Distinctive Structural Features of 3-Methoxy-4-(methylthio)benzaldehyde and their Influence on Reactivity

The chemical behavior of 3-Methoxy-4-(methylthio)benzaldehyde is directly governed by its unique arrangement of functional groups on the benzene (B151609) ring. The molecule consists of a central benzaldehyde core with a methoxy (B1213986) group (-OCH₃) at position 3 and a methylthio group (-SCH₃) at position 4. smolecule.com

The reactivity of the molecule is influenced by two primary electronic effects exerted by these substituents: the inductive effect and the resonance effect. vaia.comminia.edu.eglibretexts.org

Inductive Effect: The oxygen atom of the methoxy group and the sulfur atom of the methylthio group are more electronegative than carbon. They pull electron density away from the aromatic ring through the sigma bonds, an effect known as a negative inductive effect (-I). vaia.comlibretexts.org

Resonance Effect: Both the methoxy and methylthio groups possess lone pairs of electrons on the oxygen and sulfur atoms, respectively. These lone pairs can be delocalized into the pi-electron system of the benzene ring. minia.edu.eglumenlearning.com This donation of electron density is called a positive resonance effect (+R). This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent. vaia.comyoutube.com

Overview of Current Research Trajectories and Academic Relevance for 3-Methoxy-4-(methylthio)benzaldehyde

Current research involving 3-Methoxy-4-(methylthio)benzaldehyde primarily leverages its utility as a chemical intermediate for the synthesis of more complex molecules. smolecule.com It is often used as a starting material or precursor in multi-step synthetic pathways. smolecule.comlookchem.com For instance, it has been used as a precursor in the preparation of Schiff bases, which are compounds with a wide range of applications, including the development of enzyme mimics. researchgate.net

The compound's structure makes it a valuable building block in medicinal chemistry. smolecule.com While specific research on its direct biological activity is emerging, its role as a scaffold for creating derivatives is more established. smolecule.com The presence of the sulfur-containing methylthio group can increase the lipophilicity of derivative molecules, potentially enhancing their ability to permeate biological membranes. The unique combination of the methoxy and methylthio groups allows for fine-tuning of a molecule's binding affinity to biological targets, which is a key aspect of drug development. smolecule.com

In the broader context of organic synthesis, the development of efficient methods to create functionalized benzaldehydes remains an active area of research. kpfu.ruacs.org Methodologies that allow for the construction of substituted benzaldehydes in a one-pot procedure are of particular interest as they are more time- and cost-efficient. acs.orgliberty.edu The synthesis of heterocyclic compounds, an important class of molecules in pharmaceuticals and materials science, often employs substituted aldehydes as key reactants. organic-chemistry.orgresearchgate.net Therefore, 3-Methoxy-4-(methylthio)benzaldehyde serves as a relevant and useful tool for chemists exploring these areas of research.

Physicochemical Properties of 3-Methoxy-4-(methylthio)benzaldehyde

| Property | Value |

|---|---|

| CAS Number | 68885-46-1 lookchem.combldpharm.com |

| Molecular Formula | C₉H₁₀O₂S smolecule.comlookchem.com |

| Molecular Weight | 182.24 g/mol lookchem.com |

| PSA | 51.60 lookchem.com |

| LogP | 2.22960 lookchem.com |

| Heavy Atom Count | 12 lookchem.com |

| Complexity | 150 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXWTZIXTSLPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559370 | |

| Record name | 3-Methoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68885-46-1 | |

| Record name | 3-Methoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-(methylsulfanyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 4 Methylthio Benzaldehyde and Its Analogues

Direct Synthetic Approaches

Direct synthetic methods offer a straightforward route to 3-Methoxy-4-(methylthio)benzaldehyde by constructing the core structure in a minimal number of steps. These approaches often focus on the efficient introduction of the key methoxy (B1213986) and methylthio functionalities onto the benzaldehyde (B42025) scaffold.

Catalyzed Reactions for the Direct Installation of Methylthio Moieties

The introduction of the methylthio group onto an aromatic ring is a crucial step in the synthesis of 3-Methoxy-4-(methylthio)benzaldehyde and its analogues. Various catalytic systems have been developed to facilitate this transformation efficiently.

One common direct method involves the reaction of 3-methoxybenzaldehyde (B106831) with methylthiol in the presence of a catalyst. smolecule.com This reaction is typically carried out under mild conditions, for instance, at room temperature using dichloromethane (B109758) as a solvent. smolecule.com

More advanced catalytic systems often employ transition metals like palladium and nickel to achieve the methylthiolation of aryl halides. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl methyl sulfides. For example, a palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers has been reported, demonstrating a broad substrate scope. rsc.orgrsc.org In these reactions, a palladium catalyst, often in conjunction with a ligand such as Xantphos, facilitates the C-S bond formation. rsc.org

Nickel-catalyzed methodologies also provide an effective means for methylthiolation. Nickel-catalyzed thiolation of aryl and heteroaryl halides can be achieved, sometimes through electrochemical methods that operate at room temperature without the need for a strong base. nih.gov These reactions can tolerate a wide range of functional groups. Furthermore, nickel catalysis has been successfully used for the methylation of aryl halides and tosylates with methyl tosylate. rsc.org

The table below summarizes representative catalytic systems for the installation of methylthio groups.

| Catalyst System | Substrate Type | Reagent | Key Features |

| Palladium/Xantphos | Aryl halides | Thioethers | Broad substrate scope, applicable to transthioetherification. rsc.orgrsc.org |

| Nickel | Aryl/Heteroaryl halides | Thiols | Can be performed electrochemically at room temperature. nih.gov |

| Nickel | Aryl halides/tosylates | Methyl tosylate | Effective for methylation, including dimethylation of dibromoarenes. rsc.org |

| Aluminum chloride | Aromatic compounds | Methyl methanethiosulphonate | Electrophilic methylthiolation. rsc.org |

Optimized Production Strategies and Continuous Flow Reactor Systems

For the large-scale and efficient production of 3-Methoxy-4-(methylthio)benzaldehyde, optimized strategies, including the use of continuous flow reactor systems, are employed. smolecule.com Continuous flow technology offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for rapid reaction optimization and scalability. acs.org

The synthesis of substituted benzaldehydes, in general, has benefited from the application of continuous flow systems. For instance, a continuous-flow method for the synthesis of monoarylacetaldehydes using aryldiazonium salts has been developed. acs.org This approach allows for the safe in-situ generation and reaction of unstable intermediates. acs.org While not specific to 3-Methoxy-4-(methylthio)benzaldehyde, these developments in continuous flow synthesis of benzaldehyde derivatives highlight the potential for applying such technologies to its production, leading to higher efficiency and yield. smolecule.comacs.org

Strategies for Functional Group Interconversions and Aromatic Substitutions

Functional group interconversions and regioselective aromatic substitutions are fundamental strategies in the synthesis of complex molecules like 3-Methoxy-4-(methylthio)benzaldehyde. These methods allow for the manipulation of existing functional groups and the precise placement of new substituents on the aromatic ring.

Aldehyde Functionality Manipulations: Oxidation and Reduction Pathways

The aldehyde group in 3-Methoxy-4-(methylthio)benzaldehyde is a versatile handle for further synthetic transformations. Its oxidation and reduction lead to valuable derivatives.

Reduction Pathways: The reduction of the aldehyde functionality to a primary alcohol is a common transformation. Diisobutylaluminum hydride (DIBAL-H) is a frequently used reagent for the reduction of esters and aldehydes. masterorganicchemistry.comchemistrysteps.com It is particularly useful for the partial reduction of esters to aldehydes at low temperatures, but it also effectively reduces aldehydes to primary alcohols. masterorganicchemistry.comquora.com The reduction of substituted benzaldehydes can be achieved using various methods, including a two-step, one-pot reduction/cross-coupling procedure where an aluminum hemiaminal intermediate is formed. nih.govacs.orgrug.nl The Meerwein-Ponndorf-Verley reaction, using isopropanol (B130326) as a reducing agent and alumina (B75360) as a catalyst, has also been employed for the reduction of benzaldehyde and its derivatives, sometimes in a continuous flow reactor. researchgate.net

Oxidation Pathways: The oxidation of the aldehyde group to a carboxylic acid can also be a key transformation. While specific examples for 3-Methoxy-4-(methylthio)benzaldehyde are not detailed in the provided context, general methods for aldehyde oxidation are well-established in organic chemistry.

Regioselective Introduction of Methoxy and Methylthio Substituents

The precise placement of the methoxy and methylthio groups at the 3- and 4-positions of the benzaldehyde ring, respectively, is critical for the synthesis of the target molecule. The principles of electrophilic aromatic substitution largely govern the regioselectivity of these introductions. youtube.comyoutube.com

Methoxy Group Introduction: The methoxy group is an electron-donating group and acts as an ortho-, para-director in electrophilic aromatic substitutions. youtube.com The synthesis of methyl aryl ethers can be achieved through palladium-catalyzed coupling of methanol (B129727) with aryl halides under mild conditions. nih.gov This method is applicable to a wide range of aryl and heteroaryl halides. nih.gov

Methylthio Group Introduction: The methylthio group is also an ortho-, para-director. The regioselective introduction of a methylthio group can be influenced by the directing effects of existing substituents on the aromatic ring. For instance, in the chlorination of phenols, methylthioalkanes have been used as regioselectivity modifiers to favor para-substitution. researchgate.net Direct methylthiolation of electron-rich aromatics can be achieved with high regioselectivity using various reagents and catalysts. researchgate.net

The following table outlines the directing effects of relevant substituents in electrophilic aromatic substitution.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -SCH₃ (Methylthio) | Activating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

Advanced Approaches in the Synthesis of Related Compounds

Advanced synthetic methodologies are continuously being developed to access complex aromatic compounds, including analogues of 3-Methoxy-4-(methylthio)benzaldehyde. These methods often focus on achieving high efficiency, selectivity, and functional group tolerance.

One notable advanced approach is the one-pot reduction/cross-coupling strategy for the synthesis of functionalized benzaldehydes. acs.orgrug.nlresearchgate.net This method utilizes a stable aluminum hemiaminal as a latent aldehyde, which can then undergo cross-coupling with various organometallic reagents to introduce a wide range of substituents. acs.orgrug.nlresearchgate.net

Furthermore, palladium-catalyzed reactions for the synthesis of multisubstituted benzenes offer a powerful tool for creating complex substitution patterns with high regioselectivity. nih.gov For example, the reaction of β-iodo-β-silylstyrenes with alkynes can lead to 1,2,3,5-tetrasubstituted benzenes. nih.gov Indium(III)-catalyzed cyclotrimerization of alkynes is another method that provides 1,3,5-substituted benzenes with excellent regioselectivity under environmentally friendly conditions. nih.gov These advanced methods provide versatile pathways to synthesize a diverse library of benzaldehyde analogues for various applications.

One-Pot and Multicomponent Reaction Sequences

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies in organic chemistry, minimizing waste and operational time by combining multiple reaction steps into a single procedure without isolating intermediates. These methods are particularly valuable for creating complex molecules from simple precursors in a convergent manner. While specific literature on MCRs for 3-methoxy-4-(methylthio)benzaldehyde is limited, the principles are widely applied to analogous benzaldehydes for the synthesis of diverse heterocyclic structures.

Research has demonstrated the utility of one-pot, multicomponent reactions for synthesizing complex molecules starting from various benzaldehyde derivatives. For instance, a one-pot, four-component reaction involving benzaldehydes, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine (B124118) has been used to produce furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones with excellent yields. orientjchem.org This type of reaction highlights the efficiency of MCRs in rapidly building molecular complexity. orientjchem.org Similarly, the Biginelli-like reaction, a three-component process, has been employed using an aryl aldehyde, a ketone, and thiourea (B124793) to synthesize quinazoline-2(1H)-thione derivatives in good yields. researchgate.net

Table 1: Examples of Multicomponent Reactions Involving Benzaldehyde Analogues

| Reaction Type | Starting Materials | Product Class | Reference |

|---|---|---|---|

| Four-Component Reaction | Benzaldehyde, Tetronic Acid, 3-Aminobut-2-enenitrile, Phenylhydrazine | Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones | orientjchem.org |

| Three-Component Biginelli-like Reaction | α-Tetralone, Anisaldehyde, Thiourea | Benzo[h]quinazoline-2(1H)-thiones | researchgate.net |

| Four-Component Domino Reaction | Phenylhydrazine, 3-Aminocrotononitrile, Benzaldehyde, Thiobarbituric Acid | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-ones | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and enhanced product purity compared to conventional heating methods. irjet.netchemicaljournals.com The technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, providing a way for flash heating that can drastically reduce side reactions. irjet.netpsu.edu

While a specific microwave-assisted protocol for 3-methoxy-4-(methylthio)benzaldehyde is not prominently documented, the synthesis of closely related compounds demonstrates the technique's applicability. For example, a three-step, one-pot microwave-assisted synthesis was developed for a library of 3-thio-1,2,4-triazoles. biotage.co.jp This process, which involved condensation, cyclization, and S-alkylation, was completed in a total reaction time of just 20-25 minutes. biotage.co.jp The methodology was successful for substrates containing a 3-methoxyphenyl (B12655295) group, which is structurally similar to the target compound. biotage.co.jp

The synthesis of chalcones, which involves a condensation reaction between an aldehyde and a ketone, has also been significantly improved using microwave irradiation. lpu.in Furthermore, the synthesis of chromium (III) complexes of 4-Hydroxy-3-methoxybenzaldehyde (vanillin), a very close analogue of the target compound, has been successfully carried out using microwave heating, demonstrating superior reaction efficiency and yield. irjet.net

Table 2: Microwave-Assisted Synthesis of 4-(3-Methoxy-phenyl)-5-Substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

| R1 Substituent | R2 Substituent | Isolated Yield (3 steps) | Purity (LC-MS) |

|---|---|---|---|

| Phenyl | Benzyl | 77% | 98% |

| Phenyl | 2-(3-indolyl)ethyl | 80% | 97% |

| Cyclohexyl | Benzyl | 73% | 98% |

| Cyclohexyl | 2-(3-indolyl)ethyl | 67% | 96% |

Data sourced from a three-step, one-pot microwave-assisted synthesis. biotage.co.jp

Application of Phase Transfer Catalysis in Related Aromatic Aldehyde Synthesis

Phase Transfer Catalysis (PTC) is a valuable synthetic technique that facilitates the reaction between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This is achieved by a phase transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other, thereby accelerating the reaction. crdeepjournal.org PTC offers significant advantages, including the use of inexpensive and environmentally benign inorganic bases, milder reaction conditions, and often higher yields and selectivity. rjptonline.orgacsgcipr.org

A key application of PTC in the synthesis of aromatic aldehydes is the oxidation of alkyl aromatics. rjptonline.orgrjptonline.org A simple and industrially viable method has been developed for this transformation using a phase transfer catalyst to mediate the oxidation. rjptonline.org

A highly relevant example is found in a patented process for the preparation of 3-methoxy-4,5-methylenedioxybenzaldehyde, a close structural analogue to the target compound. The synthesis involves the reaction of 4,5-dihydroxy-3-methoxybenzaldehyde with a dihalomethane in a two-phase medium composed of water and an organic liquid. google.com The reaction is conducted in the presence of a phase transfer catalyst at a controlled pH between 7 and 12. google.com This specific example underscores the direct applicability of PTC for the synthesis of substituted benzaldehydes with a methoxy group adjacent to other functionalities.

Table 3: PTC Synthesis of 3-methoxy-4,5-methylenedioxybenzaldehyde

| Reactants | Catalyst System | Medium | pH | Product |

|---|---|---|---|---|

| 4,5-dihydroxy-3-methoxybenzaldehyde, Dihalomethane | Phase Transfer Catalyst | Two-phase: Water / Organic Liquid | 7 - 12 | 3-methoxy-4,5-methylenedioxybenzaldehyde |

Data sourced from patent EP0278875A1. google.com

Chemical Reactivity and Elucidation of Reaction Mechanisms of 3 Methoxy 4 Methylthio Benzaldehyde

Reactivity of the Aldehyde Moiety in Condensation and Addition Reactions

The aldehyde group is a primary site of reactivity in 3-Methoxy-4-(methylthio)benzaldehyde, readily participating in condensation and addition reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles.

Classic condensation reactions, such as the Aldol and Claisen-Schmidt condensations, are well-documented for aromatic aldehydes. magritek.comresearchgate.net In these reactions, 3-Methoxy-4-(methylthio)benzaldehyde would react with enolates derived from ketones or esters to form α,β-unsaturated carbonyl compounds. magritek.com The reaction is typically catalyzed by an acid or a base. magritek.com For instance, reaction with acetone (B3395972) under basic conditions would yield a chalcone-like structure. magritek.comresearchgate.net

Addition reactions involving organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. Reduction of the aldehyde using agents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding primary alcohol, 3-methoxy-4-(methylthio)benzyl alcohol.

Below is a table summarizing potential condensation and addition reactions of the aldehyde moiety.

| Reaction Type | Reagent(s) | Product Type | Catalyst/Conditions |

| Aldol Condensation | Acetone | α,β-Unsaturated Ketone | Base (e.g., NaOH, KOH) |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene | N/A |

| Grignard Addition | Alkyl/Aryl Magnesium Halide (e.g., CH₃MgBr) | Secondary Alcohol | Ether solvent |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol (B129727)/Ethanol (B145695) |

| Reductive Amination | Amine (e.g., Piperidine), NaBH(OAc)₃ | Tertiary Amine | THF |

Aromatic Ring Reactivity and Directed Substitution Dynamics

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is significantly influenced by the existing methoxy (B1213986) and methylthio groups. msu.edu Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups are activating and ortho-, para-directing substituents. brainly.com The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. brainly.com The methylthio group is considered a weakly electron-donating group.

The directing effects of these two groups are synergistic. The positions on the aromatic ring relative to the substituents are:

Position 1: Aldehyde group

Position 2: Unsubstituted

Position 3: Methoxy group

Position 4: Methylthio group

Position 5: Unsubstituted

Position 6: Unsubstituted

The methoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The methylthio group at position 4 directs to positions 3 and 5. The powerful activating and directing effect of the methoxy group, combined with the directing effect of the methylthio group, makes position 5 the most likely site for electrophilic substitution due to steric hindrance at other positions. Position 2 would be the next most favorable site.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CHO | 1 | Deactivating | Meta-directing |

| -OCH₃ | 3 | Activating | Ortho-, Para-directing |

| -SCH₃ | 4 | Weakly Activating | Ortho-, Para-directing |

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions for these reactions would need to be controlled to prevent oxidation of the aldehyde and methylthio groups. msu.edu

Transformations Involving Sulfur and Oxygen Heteroatoms

The sulfur and oxygen atoms in the methylthio and methoxy groups, respectively, are also sites of potential chemical transformation.

The sulfur atom of the methylthio group is susceptible to oxidation. It can be oxidized to a methylsulfinyl group (-SOCH₃) and further to a methylsulfonyl group (-SO₂CH₃). These transformations can be achieved using various oxidizing agents. For example, mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide would likely yield the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, would lead to the formation of the sulfone. msu.edu These oxidative transformations significantly alter the electronic properties of the substituent, turning it from an electron-donating group into a strong electron-withdrawing group.

Conversely, while the methylthio group is already in a reduced state, reductive cleavage of the C-S bond is possible under specific conditions, such as with certain reducing agents or catalysts, although this is generally a less common transformation.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Sodium Periodate (NaIO₄) or 1 eq. H₂O₂ | Methylsulfinyl (-SOCH₃) |

| Oxidation | Excess H₂O₂ or KMnO₄ | Methylsulfonyl (-SO₂CH₃) |

The methoxy group represents an aryl-ether linkage. The cleavage of such bonds is generally challenging and requires harsh reaction conditions. rsc.org Reagents like strong acids (e.g., HBr or HI) at high temperatures can cleave the ether bond to yield a phenol (B47542) (3-hydroxy-4-(methylthio)benzaldehyde) and a methyl halide. researchgate.net This type of reaction is central to the chemical degradation of lignin (B12514952), a complex polymer rich in aryl-ether linkages. rsc.orgresearchgate.net

The formation of the aryl-ether linkage can be accomplished through several synthetic methods, most commonly the Williamson ether synthesis. organic-chemistry.org This would involve the reaction of the sodium or potassium salt of the corresponding phenol (3-hydroxy-4-(methylthio)benzaldehyde) with a methylating agent like methyl iodide or dimethyl sulfate. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for forming aryl-ether bonds. organic-chemistry.org

| Transformation | Reagent(s)/Method | Key Intermediate/Reactant |

| Cleavage | HBr or HI, heat | N/A |

| Formation | Williamson Ether Synthesis (CH₃I, base) | 3-Hydroxy-4-(methylthio)benzaldehyde |

| Formation | Pd-catalyzed Cross-Coupling | 3-Hydroxy-4-(methylthio)benzaldehyde and a methyl source |

Mechanistic Investigations of Complex Reaction Sequences, including Biocatalytic Transformations

Understanding the mechanisms of reactions involving 3-Methoxy-4-(methylthio)benzaldehyde is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and the characterization of intermediates, alongside computational modeling. rsc.org

In the context of complex, multi-component reactions, where 3-Methoxy-4-(methylthio)benzaldehyde could serve as a key building block, elucidating the reaction pathway is essential for optimizing conditions to favor a desired product. rsc.org

Biocatalytic transformations offer a green and highly selective alternative to traditional chemical methods. Enzymes from various microorganisms are known to catalyze reactions on aromatic compounds. For instance, β-etherases, found in bacteria like Sphingobium sp. and fungi, are capable of cleaving the β-O-4 aryl ether linkage in lignin and its model compounds. rsc.orgnih.gov It is plausible that similar enzymatic systems could be harnessed for the selective demethylation of the methoxy group in 3-Methoxy-4-(methylthio)benzaldehyde. Furthermore, other enzymes like monooxygenases or dioxygenases could potentially hydroxylate the aromatic ring or oxidize the methylthio group with high regioselectivity. The investigation into such biocatalytic transformations would involve screening microbial cultures or purified enzymes for activity towards the substrate and then studying the enzyme's mechanism of action. nih.gov

Synthesis and Structural Characterization of Derivatives and Analogues of 3 Methoxy 4 Methylthio Benzaldehyde

Imine and Schiff Base Derivatives: Synthetic Routes and Conformational Analysis

The synthesis of imine and Schiff base derivatives from 3-Methoxy-4-(methylthio)benzaldehyde is primarily achieved through condensation reactions with various primary amines. A common and straightforward method involves refluxing equimolar amounts of the benzaldehyde (B42025) and a selected amine in a solvent such as methanol (B129727) or ethanol (B145695), often with a few drops of an acid catalyst like concentrated sulfuric acid. growingscience.comresearchgate.net This process typically yields the desired Schiff base in good amounts, ranging from 68-82%. growingscience.com

More advanced, environmentally friendly synthetic protocols have also been developed. One such technique is a solvent- and catalyst-free method that utilizes pressure reduction. In this approach, the reaction between an aldehyde and an amine is driven forward by the removal of the water byproduct under a vacuum, leading to high yields of the imine product. scirp.org

Structural and conformational analyses of these derivatives are conducted using a combination of spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. growingscience.comresearchgate.net These studies often reveal that the resulting Schiff bases predominantly exist in the more stable E-conformation. This conformation can be further stabilized by the formation of an intramolecular six-membered ring through hydrogen bonding, particularly when the amine precursor contains a suitable hydrogen-bond donor. researchgate.net The formation of the imine bond (C=N) is confirmed by the appearance of a characteristic stretching band in the FT-IR spectrum and the presence of a singlet for the azomethine proton (-CH=N-) in the ¹H-NMR spectrum.

| Derivative Name | Amine Reactant | Synthetic Method | Key Characterization Finding |

|---|---|---|---|

| (E)-N-(4-fluorobenzylidene)-4-(methylthio)aniline | 4-fluoroaniline | Condensation in Methanol | Formation confirmed by NMR and IR spectroscopy. growingscience.com |

| (E)-N-(4-chlorobenzylidene)-4-(methylthio)aniline | 4-chloroaniline | Condensation in Methanol | Good yield (78%) and characterized by spectral data. growingscience.com |

| (E)-N-(4-bromobenzylidene)-4-(methylthio)aniline | 4-bromoaniline | Condensation in Methanol | Formation of imine bond confirmed. growingscience.com |

| Generic Imine Derivative | Aliphatic or Aromatic Amine | Solvent-free pressure reduction | High yield without catalyst or solvent. scirp.org |

Heterocyclic Compounds Derived from 3-Methoxy-4-(methylthio)benzaldehyde

The versatility of 3-Methoxy-4-(methylthio)benzaldehyde extends to its use as a key building block in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often begins with the conversion of 3-Methoxy-4-(methylthio)benzaldehyde into its corresponding thiosemicarbazone. This is achieved by reacting the aldehyde with thiosemicarbazide. The resulting thiosemicarbazone can then undergo cyclization to form the thiadiazole ring. nih.gov A common method for this cyclization is treatment with a dehydrating agent like concentrated sulfuric acid, which facilitates the ring closure to yield a 2,5-disubstituted-1,3,4-thiadiazole. mdpi.com The introduction of an aromatic ring, such as the 3-methoxy-4-(methylthio)phenyl group, at the 5-position of the 1,3,4-thiadiazole core is a common strategy in the development of new chemical entities. nih.gov

Thiazoles: Thiazole (B1198619) rings can be synthesized from 3-Methoxy-4-(methylthio)benzaldehyde through various established routes, most notably the Hantzsch thiazole synthesis. A plausible pathway involves the reaction of a thioamide with an α-halocarbonyl compound. The benzaldehyde can be used to prepare a necessary precursor, such as a chalcone, which is subsequently halogenated to provide the α-haloketone needed for the Hantzsch reaction. nih.gov An alternative route involves reacting β-aroylacrylic acids, which can be derived from the parent benzaldehyde, with thiourea (B124793) derivatives in ethanol to produce 2-amino-4-hydroxy-thiazoles. ekb.eg

| Heterocycle | General Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazone | 3-Methoxy-4-(methylthio)benzaldehyde thiosemicarbazone | mdpi.com, nih.gov |

| Thiazole | Hantzsch Synthesis | α-haloketone derived from the benzaldehyde | nih.gov |

| Thiazole | Reaction of β-aroylacrylic acid with thiourea | β-(3-methoxy-4-(methylthio)phenyl)acrylic acid | ekb.eg |

Triazoles: Both 1,2,3- and 1,2,4-triazole (B32235) isomers can be synthesized using the benzaldehyde as a starting material. For 1,2,4-triazoles, a common method involves the oxidative cyclization of amidrazones. nih.govfrontiersin.org In this process, 3-Methoxy-4-(methylthio)benzaldehyde can be condensed with an amidrazone under oxidative conditions to form the 3,5-disubstituted-1,2,4-triazole ring. The synthesis of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." rsc.org This would require converting the aldehyde into either an alkyne or an azide (B81097) derivative to react with a corresponding azide or alkyne partner.

Quinolones: The synthesis of quinolone scaffolds is diverse, with numerous named reactions available. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic example. A derivative of 3-Methoxy-4-(methylthio)benzaldehyde could be incorporated into this reaction. Modern approaches often utilize multicomponent reactions; for instance, a reaction between an aniline, 3-Methoxy-4-(methylthio)benzaldehyde, and a 1,3-dicarbonyl compound can lead to substituted quinolones under various catalytic conditions. mdpi.com

Purines: While direct one-pot syntheses of purines from benzaldehydes are uncommon, multi-step synthetic sequences can be designed. A logical approach involves the construction of a pyrimidine (B1678525) ring first. For example, a 4,5-diaminopyrimidine (B145471) can be synthesized and subsequently condensed with a derivative of 3-Methoxy-4-(methylthio)benzaldehyde, such as the corresponding carboxylic acid or the aldehyde itself, in a reaction that forms the fused imidazole (B134444) portion of the purine (B94841) ring system.

Structurally Related Benzaldehyde Derivatives and Phenethylamines

The structural framework of 3-Methoxy-4-(methylthio)benzaldehyde is shared by several other related compounds, which serve as comparators or alternative precursors in synthetic chemistry. Furthermore, the aldehyde group can be transformed into other functional groups, such as the aminoethyl group found in phenethylamines.

Structurally Related Benzaldehydes: Several benzaldehyde derivatives share the core substitution pattern of the title compound. These analogues are useful for studying structure-activity relationships, where small changes in the substituents can lead to significant differences in chemical or biological properties.

| Compound Name | Chemical Formula | Key Structural Difference | Reference |

|---|---|---|---|

| 3-Methoxy-4-(methylthio)benzaldehyde | C₉H₁₀O₂S | Parent Compound | - |

| 4-Methoxy-3-methylbenzaldehyde | C₉H₁₀O₂ | Methyl group at C3 instead of methoxy (B1213986); Methoxy at C4 instead of methylthio. | sigmaaldrich.com |

| 3-Methoxy-4-(methoxymethyl)benzaldehyde | C₁₀H₁₂O₃ | Methoxymethyl group (-CH₂OCH₃) at C4 instead of methylthio. | uni.lu |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | C₁₅H₁₃NO₅ | 4-Nitrobenzyloxy group at C4 instead of methylthio. | nih.gov |

Phenethylamine (B48288) Analogues: The aldehyde can serve as a precursor for the synthesis of corresponding phenethylamine derivatives. A standard and effective method is the Henry reaction, where the benzaldehyde is reacted with nitromethane (B149229) to form a β-nitrostyrene derivative. This intermediate, 3-methoxy-1-(4-methylthio)phenyl)-2-nitroethene, can then be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reduction step converts the nitro group to an amine and reduces the alkene double bond, yielding the target 2-(3-methoxy-4-(methylthio)phenyl)ethan-1-amine.

Strategies for Scaffold Hopping and Molecular Diversification

Scaffold Hopping: In medicinal chemistry, scaffold hopping is a powerful strategy used to discover novel compounds by modifying the core structure (scaffold) of a known active molecule. researchgate.net This is often done to improve properties like metabolic stability, potency, or selectivity, or to escape existing patent claims. For instance, a flexible molecule containing a benzoyl-triazole moiety might be identified as having a metabolic liability at the carbonyl group. A scaffold hopping approach could replace this with a more rigid, bicyclic system like a 7-aryl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine. This strategy creates a potential bioisosteric relationship where the new scaffold mimics the essential structural and electronic features of the original, while offering improved drug-like properties. researchgate.net

Molecular Diversification: 3-Methoxy-4-(methylthio)benzaldehyde is an excellent starting point for molecular diversification, which aims to generate a library of structurally diverse compounds from a single precursor. The numerous synthetic routes to different heterocyclic systems—such as thiadiazoles, thiazoles, triazoles, and quinolones—demonstrate this principle effectively. By applying a range of different cyclization reactions and multicomponent strategies to this one aldehyde, a wide area of chemical space can be explored efficiently. This approach is fundamental to modern drug discovery, allowing for the rapid generation of novel compounds for biological screening.

Advanced Applications in Organic Synthesis and Functional Materials

Role as a Versatile Synthetic Intermediate for Complex Organic Molecule Assembly

3-Methoxy-4-(methylthio)benzaldehyde serves as a crucial starting material or intermediate for the synthesis of more intricate organic structures. smolecule.com Its aldehyde group readily participates in a variety of carbon-carbon bond-forming reactions, while the methoxy (B1213986) and methylthio substituents influence the reactivity and provide handles for further functionalization.

A notable application of this compound is in the synthesis of substituted benzaldehydes. A two-step, one-pot reduction and cross-coupling procedure utilizes 3-Methoxy-4-(methylthio)benzaldehyde to create a stable aluminum hemiaminal. This intermediate effectively protects the aldehyde group, allowing for a subsequent cross-coupling reaction with organometallic reagents. This method provides an efficient pathway to a range of alkyl and aryl substituted benzaldehydes. smolecule.com

The presence of both the methoxy and methylthio groups provides a unique electronic and steric environment, enabling chemists to achieve specific transformations that might be challenging with simpler benzaldehyde (B42025) derivatives. smolecule.com These features allow for controlled, stepwise modifications, making it a valuable tool in the multistep total synthesis of complex natural products and other target molecules.

Precursor in Pharmaceutical and Agrochemical Synthesis

The structural motif of 3-Methoxy-4-(methylthio)benzaldehyde is of significant interest in the development of new pharmaceutical and agrochemical agents due to the biological activity often associated with this class of compounds. smolecule.com While direct synthesis of commercial drugs from this specific precursor is not widely documented in publicly available literature, its derivatives and related structures are integral to the synthesis of various bioactive molecules.

For instance, the structurally similar compound, 4-(methylthio)benzaldehyde (B43086), is a known intermediate in the synthesis of certain COX-2 inhibitors, a class of anti-inflammatory drugs. google.com This suggests the potential of 3-Methoxy-4-(methylthio)benzaldehyde to serve as a precursor for novel therapeutic agents with similar or enhanced properties. The biological activity of compounds derived from 3-Methoxy-4-(methylthio)benzaldehyde is an area of active research, with studies exploring its potential to interact with biological targets like enzymes or receptors. smolecule.com

In the agrochemical sector, compounds with sulfur-containing functional groups are known to exhibit fungicidal properties. The development of systemic fungicides is crucial for combating plant diseases like vascular wilt caused by Fusarium oxysporum. nih.gov While specific fungicides derived directly from 3-Methoxy-4-(methylthio)benzaldehyde are not explicitly named in available literature, the synthesis of novel antifungal agents is a key application area for such versatile intermediates. chemimpex.com The synthesis of Schiff bases from the related 4-(methylthio)benzaldehyde has shown promising antibacterial and antioxidant activities, further highlighting the potential of this class of compounds in developing new bioactive agents. researchgate.netgrowingscience.comresearchgate.net

Contributions to Specialty Chemical Development

The unique chemical properties of 3-Methoxy-4-(methylthio)benzaldehyde make it a valuable precursor in the development of specialty chemicals, including polymers and dyes. smolecule.com The thioether linkage, in particular, can be exploited to create materials with specific electronic and optical properties.

In the field of materials science, there is considerable interest in conductive polymers for various electronic applications. While direct polymerization of 3-Methoxy-4-(methylthio)benzaldehyde is not a common example, benzaldehyde derivatives are used in the synthesis of precursor polymers that can be converted into conductive materials. researchgate.net The sulfur atom in the methylthio group can play a role in the electronic structure of the resulting polymer, potentially influencing its conductivity and stability.

Furthermore, benzaldehyde derivatives are foundational in the synthesis of a wide array of dyes and pigments. The aldehyde group provides a reactive site for condensation reactions, which are commonly employed to build the larger conjugated systems responsible for color. The substituents on the aromatic ring, such as the methoxy and methylthio groups in the subject compound, can modulate the color and properties of the final dye. researchgate.net

Utility in Analytical Chemistry: Development of Chromogenic Reagents and Detection Methodologies

The aldehyde functionality of 3-Methoxy-4-(methylthio)benzaldehyde allows for its use in the development of chromogenic reagents and analytical detection methods. Aldehydes are known to react with various compounds to produce colored products, forming the basis of many colorimetric assays. researchgate.net

A key application in this area is the synthesis of Schiff bases. The reaction of an aldehyde with a primary amine forms a Schiff base, which often exhibits distinct spectrophotometric properties. The synthesis of Schiff bases from the related 4-(methylthio)benzaldehyde has been reported, and these derivatives have been characterized by UV-visible spectroscopy, indicating the formation of new chromophores. researchgate.netgrowingscience.com This principle can be extended to 3-Methoxy-4-(methylthio)benzaldehyde to create novel Schiff bases that could serve as selective chromogenic reagents for the detection of specific amines or metal ions.

Biological and Pharmacological Investigations of 3 Methoxy 4 Methylthio Benzaldehyde and Its Derivatives

Modulatory Effects on Cellular Processes and Enzymatic Activities

The unique structural combination of a methoxy (B1213986) group and a methylthio group on the benzaldehyde (B42025) ring suggests that 3-Methoxy-4-(methylthio)benzaldehyde has the potential to interact with biological systems. Research indicates that this compound may modulate cellular processes and enzymatic activities. nih.gov The presence of both the methoxy and methylthio groups can enhance its reactivity, potentially influencing its binding affinity to various biological targets. nih.gov These interactions could lead to alterations in metabolic pathways or cellular signaling processes, highlighting the compound's relevance in medicinal chemistry. nih.gov

Derivatives of 3-Methoxy-4-(methylthio)benzaldehyde have been investigated for their inhibitory effects on various enzymes. For instance, certain benzaldehyde derivatives have been shown to inhibit the production of pro-inflammatory mediators. nih.gov Specifically, flavoglaucin (B158435) and isotetrahydro-auroglaucin, isolated from the marine fungus Eurotium sp. SF-5989, markedly inhibited the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

The potential for 3-Methoxy-4-(methylthio)benzaldehyde and its derivatives to interact with cellular receptors is an area of active investigation. The structural characteristics of these compounds suggest they may act as ligands for various receptors, thereby influencing cellular signaling. nih.gov

Studies on related methoxy-substituted compounds have provided insights into potential receptor interactions. For example, research on 14-methoxymetopon, a potent µ-opioid receptor agonist, demonstrated high-affinity binding to these receptors in rat brain membranes. nih.gov While not a direct derivative, this highlights the potential for methoxy-containing compounds to interact with specific receptor types. Furthermore, investigations into a series of 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) and related amphetamines revealed their binding affinities at various human serotonergic and other monoamine receptors. frontiersin.org These studies underscore the importance of the substitution pattern on the benzene (B151609) ring in determining receptor selectivity and affinity. frontiersin.org

Molecular docking studies have also been employed to predict the binding of related benzaldehyde derivatives to specific protein targets. For instance, a study on 3-Hydroxy-4-methoxybenzaldehyde reported a binding energy of –5.7 kcal/mol in docking investigations, suggesting a potential interaction with the target protein. niscpr.res.in

Evaluation of Antimicrobial and Antioxidant Properties

A significant body of research has focused on the antimicrobial and antioxidant properties of 3-Methoxy-4-(methylthio)benzaldehyde derivatives.

Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org Studies have indicated that the presence of a hydroxyl group is important for enhancing antimicrobial activity. rsc.org In another study, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, a derivative of 4-methoxybenzaldehyde, exhibited moderate in vitro antibacterial activity against several Salmonella strains. researchgate.netscirp.org

Table 1: Antimicrobial Activity of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella typhi (ATCC 6539) | 64 |

| Salmonella typhi | 128 |

| Salmonella paratyphi A | 64 |

| Salmonella paratyphi B | 128 |

| Salmonella typhimurium | 64 |

Source: Mbah, J. A., et al. (2017) researchgate.netscirp.org

Furthermore, benzaldehyde derivatives have been screened for their antifungal properties. A study on various benzaldehydes categorized them based on their minimum inhibitory concentrations (MICs) against several filamentous fungi. For example, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) was found to have an MIC between 0.5 and 1.0 mM. nih.gov

In terms of antioxidant activity, various benzaldehyde derivatives have shown promise. The antioxidant potential is often attributed to the presence of hydroxyl groups which can donate hydrogen atoms to scavenge free radicals. Some synthetic thiazole-derived polyphenolic compounds have exhibited significant antioxidant activity, in some cases greater than standard antioxidants like ascorbic acid and Trolox. nih.gov The half-maximal inhibitory concentrations (IC50) are a common measure of antioxidant activity, with lower values indicating higher potency. nih.gov

Anti-inflammatory Potential and Other Bioactive Profiles

The anti-inflammatory potential of 3-Methoxy-4-(methylthio)benzaldehyde and its derivatives has been explored in various studies. Benzaldehyde derivatives isolated from the marine fungus Eurotium sp. SF-5989 were found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages. nih.gov These compounds also reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

A series of asymmetric triazines, including 3-methylthio-1,2,4-triazines, were synthesized and evaluated for their anti-inflammatory efficacy in a carrageenan-induced pedal edema assay. rsc.org Several of these compounds showed activity comparable to the standard anti-inflammatory drug indomethacin. rsc.org Additionally, isoxazole (B147169) derivatives synthesized from 3-methoxy substituted chalcones have been evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method, with some compounds showing moderate to extremely active results. researchgate.net

Elucidation of Pharmacological Action Mechanisms at the Molecular Level

Understanding the molecular mechanisms underlying the bioactivity of 3-Methoxy-4-(methylthio)benzaldehyde and its derivatives is crucial for their potential development as therapeutic agents.

The anti-inflammatory effects of certain benzaldehyde derivatives have been linked to the induction of heme oxygenase-1 (HO-1), a critical molecule in regulating inflammatory responses. nih.govnih.gov These compounds were found to inhibit the activation of nuclear factor-κB (NF-κB) by suppressing the phosphorylation of IκB. nih.gov The inhibitory effects on pro-inflammatory mediators were reversed by an HO-1 inhibitor, suggesting that the anti-inflammatory action is correlated with the ability to induce HO-1 expression. nih.gov

Molecular docking studies have provided further insights into the potential mechanisms of action. For example, docking studies of 3-Hydroxy-4-methoxybenzaldehyde have been conducted to understand its chemical reactivity and charge transfer within the molecule. niscpr.res.in Similarly, docking studies on isoxazole derivatives with Cyclooxygenase-2 (COX-2) have been performed to predict their anti-inflammatory activity. researchgate.net In the context of antimicrobial activity, it is proposed that some benzimidazole (B57391) derivatives may act as competitive inhibitors, replacing purine (B94841) and thereby blocking the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the bioactivity of lead compounds. For derivatives of 3-Methoxy-4-(methylthio)benzaldehyde, several SAR studies have provided valuable information.

In the case of antimicrobial aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde, it was found that the presence and position of hydroxyl groups are important for enhancing antimicrobial activity. rsc.org For a series of GAPDH-related fish antimicrobial peptides, an increase in the net positive charge through amino acid substitution or C-terminal amidation improved the antimicrobial activity of the analogues. nih.gov

Regarding anti-inflammatory activity, SAR studies of newly synthesized thiazole (B1198619) derivatives as anticancer agents have been guided by computer-aided docking approaches. semanticscholar.org For a series of tetrahydropyrimidinyl-substituted benzimidazoles, the presence of an aromatic moiety at specific positions was shown to improve antibacterial potency. nih.gov These studies highlight the importance of specific structural features in determining the biological activity of these compounds and provide a basis for the design of more potent analogues.

Computational and Spectroscopic Characterization of 3 Methoxy 4 Methylthio Benzaldehyde and Its Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the properties of molecular systems. By approximating the electron density, DFT calculations can provide valuable insights into the electronic structure, geometry, and energetics of molecules, complementing experimental findings.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. growingscience.com

For aromatic aldehydes, the distribution and energy of these orbitals are heavily influenced by the substituents on the benzene (B151609) ring. In analogues such as 4-(Dimethylamino)benzaldehyde (B131446), the HOMO is typically localized over the benzene ring and the electron-donating amino group, while the LUMO is distributed across the entire molecule, including the electron-accepting aldehyde group. ejosat.com.tr This distribution facilitates a π → π* intramolecular charge transfer upon electronic excitation. ejosat.com.trconicet.gov.ar

In the case of 3-Methoxy-4-(methylthio)benzaldehyde, both the methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups are electron-donating. Computational studies on related compounds like 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 2,4,5-trimethoxybenzaldehyde (B179766) confirm that such groups raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025). nih.govnih.gov This reduced energy gap suggests that 3-Methoxy-4-(methylthio)benzaldehyde would be a reactive molecule capable of intramolecular charge transfer, a property crucial for applications in materials science and as a chemical intermediate. nih.govresearchgate.net The global reactivity descriptors, which can be derived from HOMO and LUMO energies, further characterize the molecule's electrophilicity and chemical hardness. epstem.net

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | B3LYP/6-311+G(d,p) | -6.04 | -1.78 | 4.26 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.24 | -0.20 | 0.04 | nih.gov |

| 4-(Dimethylamino)benzaldehyde | B3LYP/6-31G(d,p) | -5.12 | -0.82 | 4.30 | ejosat.com.tr |

Computational Analysis of Molecular Geometry and Conformational States

The three-dimensional structure and conformational preferences of substituted benzaldehydes are crucial for understanding their interactions and reactivity. DFT calculations are widely used to determine optimized molecular geometries and to explore the potential energy surface related to the rotation of substituent groups. For benzaldehyde derivatives, key conformational questions involve the orientation of the aldehyde group and other flexible substituents relative to the plane of the benzene ring.

In a study of 3-chloro-4-methoxybenzaldehyde (B1194993), DFT calculations revealed the existence of two stable conformers, O-cis and O-trans, depending on the orientation of the methoxy group relative to the adjacent chlorine atom. The O-trans form was found to be slightly more stable. nih.gov Similarly, for 3-Methoxy-4-(methylthio)benzaldehyde, conformational analysis would focus on the rotational barriers of the methoxy and methylthio groups. The interaction between the lone pairs of the oxygen and sulfur atoms and the π-system of the ring, as well as steric hindrance between adjacent groups, would determine the most stable conformations. ufms.br Theoretical studies on chalcones derived from 4-hydroxy-3-methoxybenzaldehyde have shown that planar s-cis conformations are often favored due to stabilizing hyperconjugative interactions. ufms.br It is expected that the aldehyde group in 3-Methoxy-4-(methylthio)benzaldehyde would be coplanar with the benzene ring to maximize conjugation.

Thermodynamic Properties and Reaction Energetics

DFT calculations can accurately predict various thermodynamic properties, such as standard enthalpies of formation (ΔfH°), entropy (S), and heat capacity (Cp), at different temperatures. ejosat.com.tr These parameters are vital for chemical engineering, process design, and understanding reaction equilibria.

For instance, a detailed theoretical investigation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) has provided critically evaluated thermophysical data, including enthalpies of fusion and vaporization, which are essential for describing phase transitions. nih.govchemeo.comnist.gov Similarly, computational studies on 4-(dimethylamino)benzaldehyde have reported calculated thermodynamic parameters based on vibrational frequency analysis. conicet.gov.ar These studies serve as a methodological blueprint for how the thermodynamic properties of 3-Methoxy-4-(methylthio)benzaldehyde could be reliably predicted. Such calculations would provide a comprehensive understanding of its thermal stability and behavior under various process conditions. ejosat.com.tr

Advanced Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. NMR provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopies probe the vibrational modes of the molecule, offering a fingerprint of its functional groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint and is excellent for identifying functional groups. The analysis of IR and Raman spectra is often supported by DFT calculations, which can predict vibrational frequencies and help in the assignment of specific modes.

For 3-Methoxy-4-(methylthio)benzaldehyde, the most characteristic IR absorption would be the strong C=O stretching band of the aldehyde group, expected in the region of 1680-1700 cm⁻¹. The exact position is sensitive to the electronic effects of the ring substituents. Studies on 3-chloro-4-methoxybenzaldehyde show this band near 1696 cm⁻¹, with its position influenced by Fermi resonance. nih.gov Other expected significant bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -OCH₃ and -SCH₃ groups, typically in the 2850-2980 cm⁻¹ range.

C-O-C stretching: Asymmetric and symmetric stretches of the methoxy group, usually found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

C-S stretching: Typically a weaker band in the 600-800 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-H out-of-plane bending: Strong bands in the 750-900 cm⁻¹ region, which are diagnostic of the ring substitution pattern (1,2,4-trisubstituted).

Experimental spectra of analogues like 3-hydroxy-4-methoxybenzaldehyde nih.govnist.gov and 4-ethoxy-3-methoxy benzaldehyde researchgate.net confirm these assignments and provide a solid basis for interpreting the vibrational spectrum of the target compound.

| Vibrational Mode | 3-Chloro-4-methoxybenzaldehyde (Experimental IR) | 3-Hydroxy-4-methoxybenzaldehyde (Experimental FT-IR) | Expected Range for Target Compound | Reference |

|---|---|---|---|---|

| C=O Stretch | 1696, 1679 (Fermi Resonance) | 1674 | 1680-1700 | nih.govnih.gov |

| Aromatic C=C Stretch | 1586, 1509 | 1587, 1512 | 1450-1600 | nih.govnih.gov |

| Asymmetric C-O-C Stretch | 1260 | 1271 | ~1260 | nih.govnih.gov |

| Symmetric C-O-C Stretch | 1021 | 1026 | ~1025 | nih.govnih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) and its hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the structural elucidation and quantification of 3-Methoxy-4-(methylthio)benzaldehyde and its analogues. These methods provide critical information on the molecular weight and fragmentation patterns of the compounds, which aids in their definitive identification.

The molecular formula for 3-Methoxy-4-(methylthio)benzaldehyde is C₉H₁₀O₂S, corresponding to a molecular weight of approximately 182.24 g/mol . lookchem.comsmolecule.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a prominent molecular ion peak [M]⁺ at m/z 182. The fragmentation of this molecular ion is influenced by the nature and position of the substituents on the benzaldehyde core.

The fragmentation pattern of benzaldehyde itself typically shows a strong molecular ion peak (m/z 106) and a significant [M-1]⁺ peak (m/z 105) due to the loss of the aldehydic hydrogen. docbrown.infonist.gov Other characteristic fragments include the phenyl cation [C₆H₅]⁺ at m/z 77 (loss of the -CHO group) and subsequent fragments at m/z 51 and 39 resulting from the breakdown of the aromatic ring. docbrown.info

For substituted benzaldehydes, the fragmentation pathways are guided by the substituents. In analogues like 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), the molecular ion is observed at m/z 166. nist.gov For 3-hydroxy-4-methoxybenzaldehyde (isovanillin), the molecular ion appears at m/z 152. nist.gov The fragmentation of these compounds often involves the loss of methyl groups (-CH₃) or methoxy groups (-OCH₃).

In the case of 3-Methoxy-4-(methylthio)benzaldehyde, the fragmentation is anticipated to involve several key pathways:

Loss of a methyl radical from the methylthio group: This would lead to a fragment ion at m/z 167 ([M-CH₃]⁺).

Loss of a methyl radical from the methoxy group: This also contributes to the ion at m/z 167.

Loss of the formyl radical (-CHO): This cleavage would produce an ion at m/z 153 ([M-CHO]⁺).

Cleavage of the C-S bond: Loss of the thiomethyl radical (-SCH₃) would result in a fragment at m/z 135.

Hyphenated techniques like GC-MS are particularly effective for analyzing volatile compounds like benzaldehyde derivatives. nih.govjmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer provides structural identification for each separated component. rsc.orgcardiff.ac.ukjocpr.com For instance, in the GC-MS analysis of various substituted benzaldehydes, retention times and mass spectra are used for unambiguous identification. rsc.org LC-MS is also employed, especially for less volatile or thermally labile analogues. For 4-(methylthio)benzaldehyde (B43086), LC-MS analysis using an electrospray ionization (ESI) source in positive mode shows a protonated molecule [M+H]⁺ at m/z 153.0369. nih.gov

| Compound/Fragment | Formula | m/z (Mass-to-Charge Ratio) | Technique | Comment |

| 3-Methoxy-4-(methylthio)benzaldehyde | C₉H₁₀O₂S | 182 | MS | Predicted Molecular Ion [M]⁺ |

| 4-(Methylthio)benzaldehyde | C₈H₈OS | 152 | GC-MS | Molecular Ion [M]⁺ nih.gov |

| 4-(Methylthio)benzaldehyde Adduct | [C₈H₈OS+H]⁺ | 153 | LC-MS | Protonated Molecule [M+H]⁺ nih.gov |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166 | MS | Molecular Ion [M]⁺ nist.gov |

| Benzaldehyde | C₇H₆O | 106 | MS | Molecular Ion [M]⁺ docbrown.infonist.gov |

| [Benzaldehyde-H]⁺ | [C₇H₅O]⁺ | 105 | MS | Loss of aldehydic hydrogen from Benzaldehyde docbrown.info |

| Phenyl Cation | [C₆H₅]⁺ | 77 | MS | Loss of formyl group from Benzaldehyde docbrown.info |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of 3-Methoxy-4-(methylthio)benzaldehyde is not detailed in the available literature, extensive crystallographic studies on its analogues provide significant insights into the expected solid-state conformation, intermolecular interactions, and crystal packing. nih.govrsc.org

Studies on various multi-substituted benzaldehyde derivatives reveal that their crystal structures are often stabilized by a network of weak intermolecular interactions, including C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. nih.govrsc.org These interactions play a crucial role in the formation of their supramolecular assemblies. nih.gov

For example, the crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde , an analogue with a similar substitution pattern, has been determined. nih.gov In this compound, the molecule is nearly planar, with the aldehyde group's oxygen atom and the methoxy group's carbon atom showing slight deviations from the benzene ring plane. nih.gov The crystal packing is characterized by weak C—H⋯π interactions. nih.gov

Another relevant analogue, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde , crystallizes in a structure where the vanillin (B372448) group and the nitrobenzene (B124822) group are nearly coplanar, with a small dihedral angle between them. researchgate.net The crystal packing is stabilized by weak intermolecular C–H⋯O interactions, which link the molecules into chains. researchgate.net

The data collection for these analogues is typically performed using a diffractometer with Mo Kα radiation. nih.govnih.gov The resulting data allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 4-Methoxy-3-(methoxymethyl)benzaldehyde | C₁₀H₁₂O₃ | Monoclinic | P2₁/c | a = 7.8100(16) Å, b = 8.3970(17) Å, c = 14.510(3) Å, β = 98.01(3)° | nih.gov |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | C₁₅H₁₃NO₅ | Triclinic | P-1 | a = 6.845(2) Å, b = 7.749(2) Å, c = 13.565(4) Å, α = 95.83(3)°, β = 102.77(3)°, γ = 101.99(3)° | researchgate.net |

| Benzaldehyde derivative (unspecified) | C₁₄H₁₂O₃ | Monoclinic | P2₁/n | a = 12.038(3) Å, b = 7.641(2) Å, c = 12.871(3) Å, β = 98.37(3)° | nih.gov |

Role in Natural Product Chemistry and Biosynthesis

Precursor and Synthetic Intermediate for Natural Product Analogues

3-Methoxy-4-(methylthio)benzaldehyde serves as a valuable precursor and intermediate in the field of organic synthesis, particularly for the creation of more complex molecules, including analogues of natural products. smolecule.com The unique structure of the compound, featuring both a methoxy (B1213986) and a methylthio group on the benzaldehyde (B42025) framework, provides distinct chemical properties and reactivity that make it a useful building block for researchers. smolecule.com Strategies for creating natural product analogues often involve the modification of synthetic pathways at various stages, a concept known as diverted total synthesis. rsc.org In this context, 3-Methoxy-4-(methylthio)benzaldehyde can be employed as a starting material in multi-step syntheses.

One notable application involves its use in the synthesis of various substituted benzaldehydes. smolecule.com A two-step, one-pot reduction and cross-coupling procedure can be utilized where the aldehyde group is temporarily protected as a stable aluminum hemiaminal. This intermediate is then suitable for cross-coupling reactions with organometallic reagents to introduce different alkyl or aryl substituents, demonstrating the compound's utility in generating molecular diversity. smolecule.com The synthesis of analogues of bioactive natural products is a key strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. mdpi.com The use of versatile building blocks like 3-Methoxy-4-(methylthio)benzaldehyde is central to these efforts. smolecule.commdpi.com

The table below summarizes the key functionalities of 3-Methoxy-4-(methylthio)benzaldehyde that make it a useful synthetic intermediate.

| Feature | Description | Reference |

| Dual Functionality | Possesses both a methoxy (-OCH3) and a methylthio (-SCH3) group, offering unique reactivity. | smolecule.com |

| Aldehyde Group | The formyl group (-CHO) is a key reaction site for various transformations. | smolecule.com |

| Aromatic Ring | The benzene (B151609) ring can undergo further substitution reactions. | smolecule.com |

| Intermediate Potential | Serves as a starting material for more complex, multi-substituted aromatic compounds. | smolecule.com |

Involvement in Lignin (B12514952) Degradation Pathways and Related Aromatic Metabolites

Lignin, a complex aromatic polymer in plant cell walls, is a significant source of aromatic compounds in nature. nih.gov Its degradation, primarily by microorganisms like white-rot and brown-rot fungi, releases a variety of low-molecular-weight aromatic metabolites. nih.govnih.gov While 3-Methoxy-4-(methylthio)benzaldehyde is not a commonly cited direct product of lignin biodegradation, its structural motifs—a substituted benzaldehyde with a methoxy group—are highly characteristic of lignin-derived monomers. nih.govmdpi.com

The degradation of lignin typically involves several key reactions, including the cleavage of ether linkages (like the prevalent β-O-4 bond), propyl side-chain oxidation, and demethylation. nih.govresearchgate.net These processes lead to the formation of aromatic subunits such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), and their corresponding acids (vanillic acid, syringic acid). nih.govnih.gov For example, thermochemolysis analysis of guaiacyl (G) lignin, a major type of lignin, predominantly yields 3,4-dimethoxybenzaldehyde (B141060). nih.gov

Microbial consortia isolated from various environments have been shown to degrade lignin into a range of aromatic compounds. mdpi.com These metabolic pathways funnel diverse lignin fragments into common intermediates like protocatechuic acid and catechol for further breakdown. nih.gov The study of these pathways often involves using synthetic model compounds to understand the specific enzymatic reactions. Given its structure, 3-Methoxy-4-(methylthio)benzaldehyde could potentially serve as a substrate or analytical standard in studies aimed at elucidating the metabolic fate of sulfur-containing aromatic compounds that might arise from modified or sulfur-rich lignin sources.

The following table lists common aromatic compounds produced during lignin degradation, highlighting their structural similarity to 3-Methoxy-4-(methylthio)benzaldehyde.

| Compound | Structure | Source/Pathway | Reference |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Guaiacyl lignin degradation | nih.govmdpi.com |

| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Syringyl lignin degradation | nih.gov |

| p-Hydroxybenzoic acid | 4-hydroxybenzoic acid | Lignin degradation intermediate | nih.gov |

| Syringic acid | 4-hydroxy-3,5-dimethoxybenzoic acid | Syringyl lignin degradation | nih.gov |

| 3,4-Dimethoxybenzaldehyde | 3,4-dimethoxybenzaldehyde | Thermochemolysis of G-lignin | nih.gov |

Occurrence and Isolation of Related Compounds from Biological Sources (e.g., Endophytic Microorganisms)

Endophytic microorganisms, which live within plant tissues without causing disease, are recognized as prolific sources of novel bioactive secondary metabolites. orgsyn.org These metabolites encompass a wide range of chemical classes, including alkaloids, quinones, and various aromatic compounds. orgsyn.org While there are no specific reports detailing the isolation of 3-Methoxy-4-(methylthio)benzaldehyde from natural sources, endophytic fungi are known to produce a diverse array of structurally related aromatic compounds.

For instance, research on fungal endophytes has led to the isolation of numerous phenolic and methoxylated molecules. One example is 2-methoxy-4-hydroxy-6-methoxymethylbenzaldehyde, an antifungal phenolic compound produced by a Pezicula species. researchgate.net The isolation and characterization of such compounds typically involve extraction from the microbial culture, followed by purification using chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). mdpi.com

The diversity of secondary metabolites from endophytes suggests that biosynthetic pathways capable of producing substituted aromatic aldehydes are widespread in these organisms. The structural variety often arises from the unique enzymatic machinery present in different microbial species. orgsyn.org The study of these natural products provides insights into novel chemical structures and potential biosynthetic pathways that could, in principle, lead to compounds like 3-Methoxy-4-(methylthio)benzaldehyde, even if it has not yet been discovered as a natural product.

Investigations into Biosynthetic Pathways of Methylthio-Containing Compounds